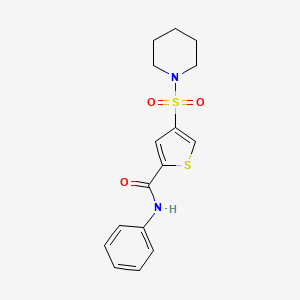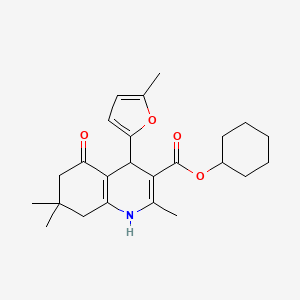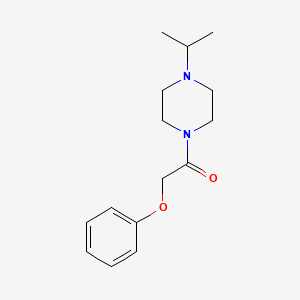
1-isopropyl-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-4-(phenoxyacetyl)piperazine is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Derivatives
A novel series of compounds, including derivatives of piperazine, were synthesized and evaluated for their pharmacological properties. These compounds were created through various chemical reactions, including Claisen Schmidt condensation and Mannich's reaction, leading to products with potential antidepressant and antianxiety activities. For example, some derivatives reduced immobility times in behavioral tests, indicating antidepressant effects, and showed significant antianxiety activity in the plus maze method (J. Kumar et al., 2017).
Metabolic Studies
Research into the metabolism of related compounds, such as 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), revealed its transformation into various metabolites in rats. This study provided insights into the metabolic pathways and potential pharmacokinetic properties of piperazine derivatives (Xiaomei Jiang et al., 2007).
Antidiabetic Potential
Piperazine derivatives were identified as new antidiabetic compounds. Structure-activity relationship studies led to the discovery of derivatives with potent antidiabetic effects in a rat model of diabetes, mediated by an increase in insulin secretion. These findings suggest the potential therapeutic application of piperazine derivatives in diabetes management (Gaëlle Le Bihan et al., 1999).
Antiallergy Activity
A series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives were synthesized and evaluated for their antiallergy activity. Some derivatives showed greater potency than the parent compound in passive foot anaphylaxis and guinea pig anaphylaxis assays, indicating their potential as antiallergy agents (D. A. Walsh et al., 1990).
Derivatization for Mass Spectrometry
Piperazine-based derivatives were used for the derivatization of carboxyl groups on peptides, enhancing their detection in mass spectrometry analyses. This technique improved ionization efficiency and facilitated the identification of peptides with low molecular weight and high pI values, demonstrating the utility of piperazine derivatives in proteome analysis (X. Qiao et al., 2011).
Eigenschaften
IUPAC Name |
2-phenoxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(2)16-8-10-17(11-9-16)15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRLVICGEKMZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
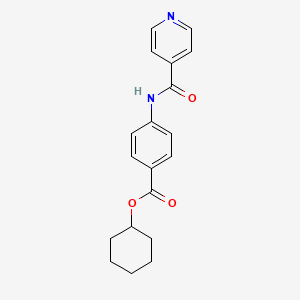
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)
![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)
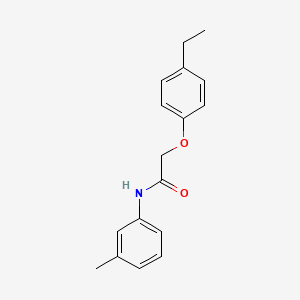
![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B5515234.png)
![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)
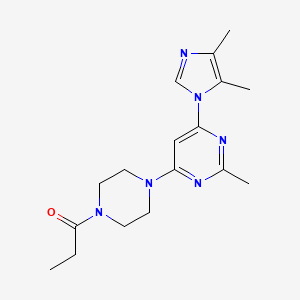
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

